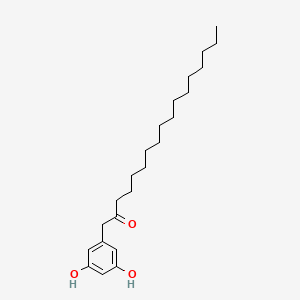
2-Heptadecanone, 1-(3,5-dihydroxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Heptadecanone, 1-(3,5-dihydroxyphenyl)- is an organic compound belonging to the class of aromatic hydroxyketones. It is characterized by a heptadecanone backbone with a 3,5-dihydroxyphenyl group attached to the first carbon. This compound has a molecular formula of C23H38O3 and a molecular weight of 362.55 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptadecanone, 1-(3,5-dihydroxyphenyl)- can be achieved through various methods. One common approach involves the condensation of heptadecanoyl chloride with hydroquinone dimethyl ether. This reaction typically requires the presence of a base such as potassium hydroxide and is carried out in a solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions
2-Heptadecanone, 1-(3,5-dihydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Formation of benzoquinone derivatives.
Reduction: Formation of 1-(3,5-dihydroxyphenyl)-2-heptadecanol.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-Heptadecanone, 1-(3,5-dihydroxyphenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential cytotoxic effects on certain cell lines.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the preparation of benzoquinone natural product derivatives.
Mecanismo De Acción
The mechanism of action of 2-Heptadecanone, 1-(3,5-dihydroxyphenyl)- involves its interaction with various molecular targets. The hydroxyl groups on the aromatic ring can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Hydroxyphenyl)-1-heptadecanone
- 1-(2,5-Dihydroxyphenyl)-1-heptadecanone
- 1-(3,4-Dihydroxyphenyl)-1-heptadecanone
- 1-(3,4,5-Trihydroxyphenyl)-1-heptadecanone
Uniqueness
2-Heptadecanone, 1-(3,5-dihydroxyphenyl)- is unique due to the specific positioning of the hydroxyl groups on the aromatic ring, which can influence its reactivity and interaction with biological targets. This distinct structure can result in different biological activities and applications compared to its analogs .
Propiedades
Número CAS |
170310-54-0 |
|---|---|
Fórmula molecular |
C23H38O3 |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
1-(3,5-dihydroxyphenyl)heptadecan-2-one |
InChI |
InChI=1S/C23H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(24)16-20-17-22(25)19-23(26)18-20/h17-19,25-26H,2-16H2,1H3 |
Clave InChI |
JJYLJNSNDWOJGU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)CC1=CC(=CC(=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


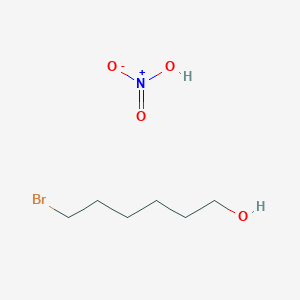
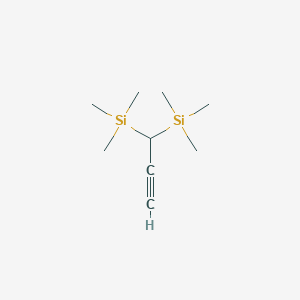

![3-[Methyl(4-nitrophenyl)amino]-2-oxopropanal](/img/structure/B12550866.png)
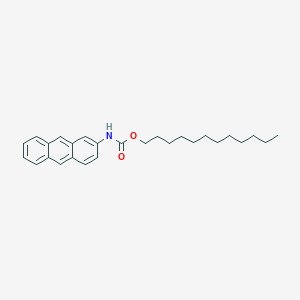
![Phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B12550878.png)
![3-(Prop-2-en-1-yl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B12550880.png)
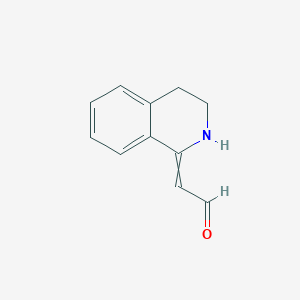


![Ethanethiol, 2,2'-[1,3-propanediylbis(ethylimino)]bis-](/img/structure/B12550903.png)
![1H,3H,5H,7H-[1,3,4]Thiadiazolo[3,4-c][1,3,4]thiadiazole](/img/structure/B12550909.png)


